N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a thiophene ring substituted with a pyridine ring and a dimethylamine group. It has a molecular formula of C11H12N2S and a molecular weight of 204.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine typically involves the reaction of thiophene derivatives with pyridine derivatives under specific conditions. One common method involves the reaction of 2-thiophenecarbaldehyde with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde, which is then reacted with hydroxylamine hydrochloride to form 2-thiopheneacetaldehyde oxime. This intermediate is subsequently reduced to yield 2-thiopheneethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes by forming a coordinate covalent bond with the heme iron in the active site .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-5-(pyridin-3-yl)furan-2-yl)methanamine: This compound is structurally similar but contains a furan ring instead of a thiophene ring.
N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine: This compound has a triazine ring and is used in similar applications.
Uniqueness
N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine is unique due to its specific combination of a thiophene ring with a pyridine ring and a dimethylamine group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H12N2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N,N-dimethyl-5-pyridin-3-ylthiophen-2-amine |
InChI |
InChI=1S/C11H12N2S/c1-13(2)11-6-5-10(14-11)9-4-3-7-12-8-9/h3-8H,1-2H3 |
InChI Key |
NYXDIKJGCVVXGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(S1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.